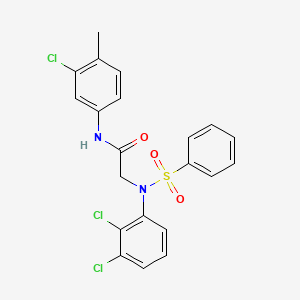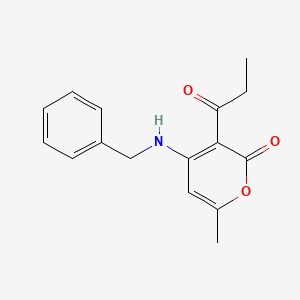![molecular formula C23H32N2O3 B6039045 2-[4-(2-methoxybenzyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6039045.png)
2-[4-(2-methoxybenzyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(2-methoxybenzyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol is a chemical compound that belongs to the class of piperazine derivatives. It has been the subject of much scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-[4-(2-methoxybenzyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol is not fully understood. However, it is believed to act through multiple mechanisms, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of neurotransmitter release. It has also been found to interact with various molecular targets, including receptors and enzymes, to exert its biological effects.
Biochemical and Physiological Effects:
2-[4-(2-methoxybenzyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including proteases and kinases, which play a crucial role in the development and progression of various diseases. It has also been found to modulate the levels of various neurotransmitters, including dopamine, serotonin, and norepinephrine, which are involved in the regulation of mood, behavior, and cognition.
Advantages and Limitations for Lab Experiments
The advantages of using 2-[4-(2-methoxybenzyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol in lab experiments include its high potency, selectivity, and low toxicity. However, its limitations include the need for further studies to elucidate its mechanism of action and optimize its pharmacokinetic properties.
Future Directions
The future directions for the research on 2-[4-(2-methoxybenzyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol include the development of more potent and selective analogs, the elucidation of its mechanism of action, and the optimization of its pharmacokinetic properties. It is also important to investigate its potential therapeutic applications in other diseases, including cardiovascular diseases and metabolic disorders.
Conclusion:
In conclusion, 2-[4-(2-methoxybenzyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol is a promising compound that has been extensively studied for its potential therapeutic applications. Its high potency, selectivity, and low toxicity make it a potential candidate for the treatment of various diseases. However, further studies are needed to elucidate its mechanism of action and optimize its pharmacokinetic properties.
Synthesis Methods
The synthesis of 2-[4-(2-methoxybenzyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol involves the reaction of 1-(4-methoxy-3-methylbenzyl)piperazine with 2-(2-methoxyphenyl)ethanol in the presence of a suitable catalyst. The reaction proceeds under mild conditions and yields the desired product with high purity.
Scientific Research Applications
2-[4-(2-methoxybenzyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant activity against various diseases such as cancer, inflammation, and neurological disorders. In cancer, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory diseases. In neurological disorders, it has been found to modulate neurotransmitter release and improve cognitive function.
properties
IUPAC Name |
2-[1-[(4-methoxy-3-methylphenyl)methyl]-4-[(2-methoxyphenyl)methyl]piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O3/c1-18-14-19(8-9-22(18)27-2)15-25-12-11-24(17-21(25)10-13-26)16-20-6-4-5-7-23(20)28-3/h4-9,14,21,26H,10-13,15-17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYYGVHIVVICNTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CN2CCN(CC2CCO)CC3=CC=CC=C3OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]-1-pyrrolidinecarboxamide](/img/structure/B6038966.png)
![1-[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]-N-methyl-N-(4-methylbenzyl)methanamine](/img/structure/B6038979.png)
![N-(2,4-dichlorophenyl)-2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6038987.png)
![1-(3,4-difluorobenzyl)-3-hydroxy-3-{[(3-pyridinylmethyl)amino]methyl}-2-piperidinone](/img/structure/B6038989.png)
![6-(4-methoxybenzyl)-3-(4-morpholinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B6038996.png)
![1-(2-fluorobenzyl)-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6039003.png)
![2-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]methyl}-4-quinazolinol](/img/structure/B6039006.png)
![N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-[(3-methyl-2-quinoxalinyl)methyl]ethanamine](/img/structure/B6039007.png)
![3,4-dichloro-N-{3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]propyl}benzamide](/img/structure/B6039012.png)

![2'-cyclopentyl-1'-oxo-N-(4-pyridinylmethyl)-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B6039033.png)
![ethyl 2-[(4-fluorophenyl)amino]-5-(2-furylmethylene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6039034.png)
![1-[1-(3-chlorobenzoyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine](/img/structure/B6039044.png)